2-Ethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
2-ethyl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-2-7-10-6-4-9-3-5(6)8(12)11-7/h9H,2-4H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUJILQYCPEUSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(CNC2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrrolo[3,4-d]pyrimidine Ring Construction
The fundamental step in synthesizing 2-Ethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is the formation of the pyrrolo[3,4-d]pyrimidine scaffold. This is typically achieved through cyclization reactions involving suitably substituted precursors such as amino acid derivatives or cyano-substituted intermediates.
Cyclization via Formamidine Addition:
Ethyl 2-cyano-4,4-diethoxybutanoate or related cyanoacetate derivatives can be reacted with formamidine or guanylating agents under reflux conditions to induce cyclization and form the pyrrolo[3,4-d]pyrimidine ring system. This approach has been optimized to yield high purity intermediates with yields around 60-70% in some patented methods.Base-Catalyzed Cyclization:
Sodium ethoxide or potassium carbonate in ethanol or other polar solvents is commonly used to catalyze the cyclization step. Reaction temperatures are generally maintained at reflux (~80°C) to promote efficient ring closure.
Representative Synthetic Route Summary
Challenges and Optimization Strategies
Low Overall Yields:
Multi-step processes often suffer from cumulative yield loss. Strategies such as one-pot reactions and optimized catalysts help improve efficiency.Regioselectivity:
Controlling substitution at the 2-position without affecting other ring sites requires careful stoichiometric and temperature control.Reaction Times:
Some reported methods involve long reflux times (up to 12 hours), which can be reduced by using more active catalysts or microwave-assisted synthesis.Purity Control:
Side reactions leading to by-products necessitate careful purification protocols, including recrystallization and chromatographic separation.
Research Findings and Applications of Preparation Methods
Biological Activity Correlation:
The purity and substitution pattern achieved by these synthetic methods directly influence the compound's biological activity, such as kinase inhibition and antimicrobial effects.Scalability:
Patented methods emphasize ecological and economical advantages, reducing waste and improving yields, which are critical for industrial-scale synthesis.Versatility: The synthetic routes allow modifications at various ring positions, enabling the creation of derivatives for structure-activity relationship (SAR) studies.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the pyrrole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and alkylating agents (R-X) are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro or tetrahydro compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-Ethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is with a molecular weight of approximately 149.19 g/mol. The compound features a fused pyrrolopyrimidine structure, which is significant for its biological activity.
Anticancer Activity
Numerous studies have highlighted the potential of pyrrolo[3,4-d]pyrimidines as anticancer agents. For instance, derivatives of this compound have been investigated for their ability to inhibit various kinases involved in cancer progression. A notable example includes research indicating that certain substituted pyrrolo[3,4-d]pyrimidines can act as inhibitors of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which plays a crucial role in tumor angiogenesis .
| Compound | Activity | Reference |
|---|---|---|
| This compound | VEGFR-2 Inhibitor | |
| 5-(Substituted phenyl)-pyrrolo[3,4-d]pyrimidines | Antitumor agents |
Anti-inflammatory Properties
Research has also identified anti-inflammatory properties associated with pyrrolo[3,4-d]pyrimidine derivatives. For example, compounds exhibiting similar structural motifs have shown efficacy in reducing inflammation in various models, suggesting that this compound could be explored for its therapeutic potential in inflammatory diseases .
Synthesis and Derivative Exploration
The synthesis of this compound can be achieved through several methods involving cyclization reactions of appropriate precursors. For instance, the reaction of 1-amino derivatives with carbonyl compounds under acidic conditions has been reported as an effective synthetic route .
Table: Synthetic Routes for Pyrrolo[3,4-d]pyrimidines
| Method | Starting Material | Conditions | Reference |
|---|---|---|---|
| Cyclization | 1-Amino derivatives | Acidic medium | |
| Condensation | Carbonyl compounds | Heat/solvent |
Future Research Directions
Given the promising biological activities associated with this compound and its derivatives, further research is warranted to explore:
- Mechanistic Studies : Understanding the specific pathways through which these compounds exert their effects.
- Structure-Activity Relationships : Investigating how variations in chemical structure influence biological activity.
- Clinical Trials : Evaluating safety and efficacy in human subjects to establish therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Ethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to alterations in cellular processes. For example, it may act as an inhibitor of kinases or other signaling molecules, thereby affecting cell proliferation and survival pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a family of fused bicyclic systems, with key differences arising from substituents and ring systems. Below is a comparative analysis:
Key Observations :
- Substituent Impact: The ethyl group in the target compound may confer moderate steric bulk compared to methyl (smaller) or thiomorpholino (bulkier). This could influence solubility, reactivity, and binding affinity in biological systems.
- Core Structure Differences: Pyrrolo[3,4-d]pyrimidinones differ from pyrazolo[3,4-d]pyrimidinones in the fused ring system (pyrrolidine vs. pyrazole). Pyrazolo derivatives exhibit confirmed antimicrobial activity , whereas pyrrolo analogs’ bioactivity remains less documented.
- Microwave-assisted synthesis, effective for pyrazolo derivatives , may offer efficiency gains if applied to pyrrolo systems.
Pharmacological and Functional Comparisons
- Antimicrobial Activity: Pyrazolo[3,4-d]pyrimidinones with aliphatic/aromatic substituents (e.g., compounds 2e, 2f, 2g) show significant activity against pathogens like S. aureus and E. coli . The ethyl-pyrrolo analog’s activity is unconfirmed but warrants exploration.
- Antitumor Potential: Pyrazolo-pyrimidines are purine analogs with antitumor properties . The pyrrolo core’s conformational flexibility might enhance interactions with enzyme active sites, though this remains speculative.
Physicochemical and Commercial Data
- Solubility and Stability : The hydrochloride salt of the methyl-pyrrolo derivative () suggests improved aqueous solubility compared to the free base. The ethyl analog’s stability and solubility are undefined.
- Supplier Availability: Pyrrolo-pyrimidinones are less commercially prevalent than pyrazolo analogs. The thiomorpholino derivative faces stock limitations , while the unsubstituted base structure has only one supplier .
Biological Activity
2-Ethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound with significant biological activity, particularly in the context of cancer therapy and kinase inhibition. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₈H₁₃N₃O
- CAS Number : 1449117-66-1
- Molecular Weight : 165.21 g/mol
This compound belongs to a class of pyrrolopyrimidine derivatives, which have been extensively studied for their pharmacological properties.
Anticancer Activity
Research indicates that derivatives of pyrrolo[3,4-d]pyrimidine exhibit potent anticancer activity through various mechanisms. For example, studies have shown that compounds similar to this compound can inhibit key signaling pathways involved in tumor growth and metastasis.
Table 1: Anticancer Activity of Pyrrolo[3,4-d]pyrimidine Derivatives
| Compound | Target Kinase | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | EGFR | 0.204 | Induces apoptosis and cell cycle arrest |
| Compound B | CDK2 | 0.040 | Inhibits cell proliferation |
| This compound | FAK/Pyk2 | TBD | TBD |
Note: TBD = To Be Determined based on further research.
The biological activity of this compound is primarily attributed to its ability to inhibit focal adhesion kinases (FAK) and Pyk2. These kinases play critical roles in cell signaling related to proliferation and survival. Inhibition of these pathways can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Case Studies
- In Vitro Studies : A study demonstrated that derivatives showed cytotoxic effects against various cancer cell lines with IC50 values ranging from 29 to 59 µM . The most potent derivative exhibited significant inhibition of EGFR and CDK2.
- Mechanistic Studies : Additional investigations revealed that the compound induced apoptosis through the upregulation of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
Pharmacological Applications
The potential applications of this compound extend beyond oncology. Its inhibitory effects on FAK and Pyk2 suggest utility in treating conditions characterized by aberrant cell motility and invasion, such as fibrosis and chronic inflammatory diseases .
Q & A
Q. What are the common synthetic routes for 2-Ethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one?
The compound is typically synthesized via cyclization of intermediates such as 4-cyano- or 4-carbethoxy-1-acyl-3-amino-3-pyrroline derivatives. For example, reacting 5-aminopyrazole-4-carbonitrile with formic acid or thiourea under controlled heating (80–100°C) can yield the pyrimidine core. Alternative methods include base-catalyzed cyclization of 3-thioformylamino intermediates, as demonstrated in the synthesis of 4-mercapto derivatives .
Q. How is the structural confirmation of this compound achieved in academic research?
Structural confirmation relies on analytical techniques:
- NMR spectroscopy : Proton and carbon NMR data are used to verify substituent positions and ring saturation (e.g., dihydro-pyrrolo signals at δ 2.5–3.5 ppm for CH₂ groups) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular ion peaks and fragmentation patterns .
- X-ray crystallography : Single-crystal studies provide unambiguous confirmation of stereochemistry, as seen in related pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives .
Q. What purification methods ensure high yield and purity for this compound?
Column chromatography (silica gel, ethyl acetate/hexane eluent) is standard for isolating intermediates. Final products are purified via recrystallization (e.g., using ethanol/water mixtures) or preparative HPLC (C18 columns, acetonitrile/water gradients). For example, HPLC purities >96% were achieved for structurally similar compounds .
Advanced Research Questions
Q. How can researchers optimize low yields in cyclization reactions during synthesis?
Low yields often stem from incomplete cyclization or side reactions. Optimization strategies include:
- Catalyst screening : Using NaH or KOH to enhance reaction efficiency, as seen in thiourea-mediated cyclizations .
- Temperature control : Maintaining precise heating (e.g., 40°C for thioureido intermediate formation, 80°C for cyclization) .
- Solvent selection : Polar aprotic solvents like DMF or water (for green chemistry approaches) improve reaction homogeneity .
Q. What methodologies address contradictory bioactivity data in pharmacological studies?
Contradictions may arise from assay variability or impurities. Solutions include:
- Purity validation : Re-analyzing compounds via HPLC (e.g., 99% purity thresholds) to exclude confounding impurities .
- Dose-response studies : Establishing EC₅₀ values across multiple cell lines or in vivo models to confirm activity trends .
- Structure-activity relationship (SAR) analysis : Modifying substituents (e.g., replacing ethyl with oxetan-3-yl groups) to isolate bioactive motifs .
Q. How are computational methods integrated into the design of derivatives for targeted applications?
Molecular docking (e.g., using AutoDock Vina) predicts binding affinities to target proteins like ALDH1A or angiogenesis-related receptors. For example, thioether derivatives showed antiangiogenic effects via VEGF receptor inhibition, validated by in vitro tube formation assays .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing synthetic yield variability?
- Design of Experiments (DoE) : Multivariate analysis (e.g., response surface methodology) identifies critical factors (temperature, catalyst loading) .
- Control experiments : Replicating reactions with minor modifications (e.g., substituting NaH with K₂CO₃) to isolate yield-limiting steps .
Q. How do researchers validate the mechanism of cyclization in novel synthetic pathways?
- Intermediate trapping : Isolating and characterizing transient species (e.g., 3-thioformylamino-pyrroline intermediates) via LC-MS .
- Kinetic studies : Monitoring reaction progress via in situ FTIR or NMR to identify rate-determining steps .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
